MDMB-4en-PINACA butanoic acid vs. Parent MDMB-4en-PINACA: CB1 Receptor Activation Potency and Functional Activity
MDMB-4en-PINACA butanoic acid exhibits markedly lower potency at the human CB1 receptor compared to its parent compound, MDMB-4en-PINACA. This difference has direct implications for analytical method development, as the metabolite serves as a specific biomarker of consumption rather than a source of pharmacological activity [1].
| Evidence Dimension | CB1 receptor activation (β-arrestin2 recruitment assay) |
|---|---|
| Target Compound Data | Markedly lower potency (quantitative EC50 not reported; described as 'markedly lower') |
| Comparator Or Baseline | MDMB-4en-PINACA (EC50 = 2.47 nM, Emax = 239% relative to JWH-018) |
| Quantified Difference | Qualitative reduction to 'markedly lower' potency; parent compound is ~10-fold more potent than the reference agonist JWH-018 (25.3 nM, 100%) |
| Conditions | In vitro β-arrestin2 recruitment assay at human CB1 receptor; JWH-018 used as reference full agonist |
Why This Matters
This quantitative potency differential confirms that the butanoic acid metabolite is functionally distinct from the parent SCRA, validating its use as a specific analytical marker for exposure confirmation rather than a bioactive compound.
- [1] Krotulski AJ, Cannaert A, Stove C, Logan BK. The next generation of synthetic cannabinoids: Detection, activity, and potential toxicity of pent-4en and but-3en analogues including MDMB-4en-PINACA. Drug Test Anal. 2021;13(2):427-438. View Source
